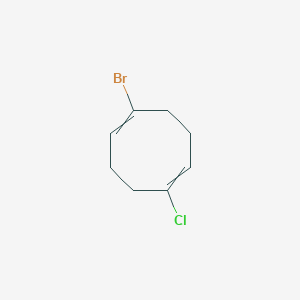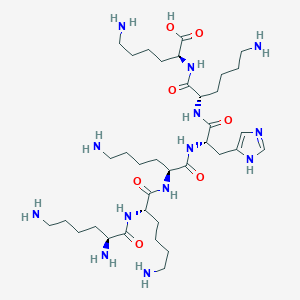
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is an organic compound characterized by the presence of iodine, methyl, and trimethylsilyl groups attached to a hex-5-en-1-yn-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one involves its interaction with specific molecular targets. The presence of the iodine and trimethylsilyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can serve as a versatile intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
918313-64-1 |
|---|---|
Molecular Formula |
C10H15IOSi |
Molecular Weight |
306.21 g/mol |
IUPAC Name |
6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-one |
InChI |
InChI=1S/C10H15IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8H,7H2,1-4H3 |
InChI Key |
KEUJKUWHHYTDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CI)CC(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)




![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
